molecular formula C6H6N2O2S B073560 2-Methylsulfanylpyrimidine-4-carboxylic acid CAS No. 1126-44-9

2-Methylsulfanylpyrimidine-4-carboxylic acid

Cat. No.: B073560
CAS No.: 1126-44-9
M. Wt: 170.19 g/mol
InChI Key: IAGNLKODEFUQDV-UHFFFAOYSA-N
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Description

2-Methylsulfanylpyrimidine-4-carboxylic acid is an organoheterocyclic compound belonging to the pyrimidine family. It is characterized by a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and a carboxylic acid group at the 4-position. This compound is typically found as a white to light yellow crystalline powder .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanylpyrimidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyrimidine with sodium methylthiolate, followed by hydrolysis to introduce the carboxylic acid group at the 4-position .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylsulfanylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methylsulfanylpyrimidine-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrimidine-4-carboxylic acid: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.

    5-Amino-2-methylsulfanylpyrimidine-4-carboxylic acid:

Uniqueness

2-Methylsulfanylpyrimidine-4-carboxylic acid is unique due to the presence of both a methylsulfanyl group and a carboxylic acid group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-methylsulfanylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c1-11-6-7-3-2-4(8-6)5(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGNLKODEFUQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304315
Record name 2-Methylsulfanylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126-44-9
Record name 1126-44-9
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Record name 2-Methylsulfanylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylsulfanyl)pyrimidine-4-carboxylic acid
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Synthesis routes and methods

Procedure details

In step a of scheme 1, reaction of the ketone with diethyl oxalacetate in the presence of a base, such as sodium ethoxide, and an organic solvent such as ethanol, provides the dioxobutanoic acid. Refluxing the dioxobutanoic acid, in step b, in the presence of a base, such as EtONa, and 2-methylisothiourea followed by and organic extraction and acid wash provides the 2-(methylthio)pyrimidine-4-carboxylic acid. In step c, the carboxylic acid is converted to the amide using standard amine coupling methodologies, such as with PyBOP or EDC, in the presence of the appropriate amine, e.g., NHRcRd. In step d, oxidation of the thiol with an oxidizing agent such as m-CPBA or H2O2 in CH3CO2H provides the sulfinyl or sulfonyl compound. In step e, reaction of the sulfinyl or sulfonyl compound with the appropriate amine, HNRaRb, in an organic solvent such as dioxane provides the compound of formula I.
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